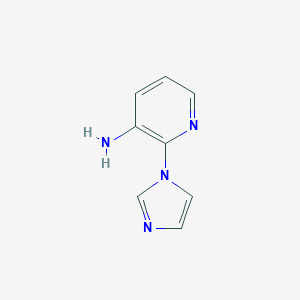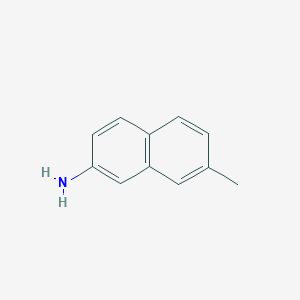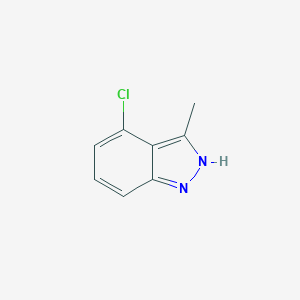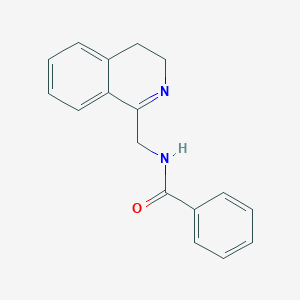
1-(Benzoylamino)methyl-3,4-dihydro isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzoylamino)methyl-3,4-dihydro isoquinoline, also known as benzamide analog 6 (BA-6), is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 1-(Benzoylamino)methyl-3,4-dihydro isoquinoline is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as histone deacetylases and topoisomerases, which are involved in DNA replication and transcription. Additionally, it has been found to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical And Physiological Effects
Studies have shown that 1-(Benzoylamino)methyl-3,4-dihydro isoquinoline exhibits various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the formation of beta-amyloid plaques in the brain, and reduce inflammation. Additionally, it has been shown to have antioxidant properties and to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(Benzoylamino)methyl-3,4-dihydro isoquinoline is its potential therapeutic applications in various diseases. Additionally, it has been found to exhibit low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-(Benzoylamino)methyl-3,4-dihydro isoquinoline. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research on the pharmacokinetics and pharmacodynamics of 1-(Benzoylamino)methyl-3,4-dihydro isoquinoline is needed to determine its safety and efficacy in vivo.
Synthesis Methods
The synthesis of 1-(Benzoylamino)methyl-3,4-dihydro isoquinoline involves a multi-step process that includes the reaction of 2-phenylacetaldehyde with ammonium acetate, followed by the reaction with benzoyl chloride and sodium borohydride. The final product is obtained through the reaction of the intermediate with potassium carbonate and acetic anhydride.
Scientific Research Applications
1-(Benzoylamino)methyl-3,4-dihydro isoquinoline has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to have neuroprotective effects by preventing the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
properties
CAS RN |
132056-76-9 |
|---|---|
Product Name |
1-(Benzoylamino)methyl-3,4-dihydro isoquinoline |
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-(3,4-dihydroisoquinolin-1-ylmethyl)benzamide |
InChI |
InChI=1S/C17H16N2O/c20-17(14-7-2-1-3-8-14)19-12-16-15-9-5-4-6-13(15)10-11-18-16/h1-9H,10-12H2,(H,19,20) |
InChI Key |
DDRCVGMISHCXCP-UHFFFAOYSA-N |
SMILES |
C1CN=C(C2=CC=CC=C21)CNC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)CNC(=O)C3=CC=CC=C3 |
synonyms |
1-(Benzoylamino)Methyl-3,4-Dihydro-Iso-Quinoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]-](/img/structure/B175746.png)
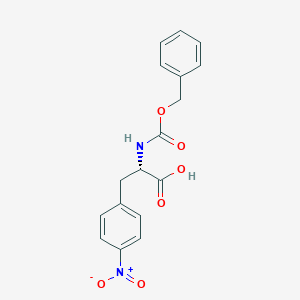
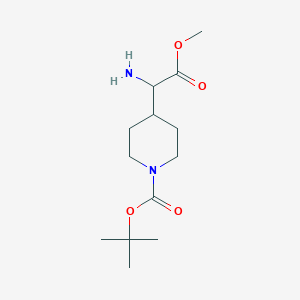
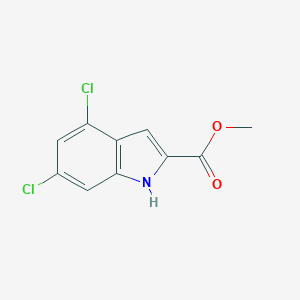
![methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B175755.png)
![(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide](/img/structure/B175757.png)
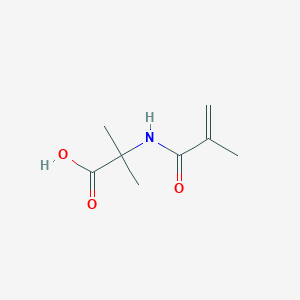
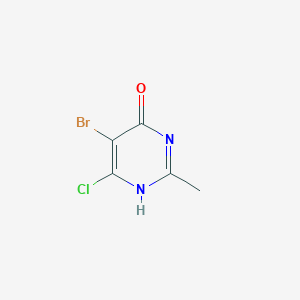
![(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B175773.png)


